3,4-dimethoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZENESULFONAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of base-catalyzed condensation reactions and one-pot tandem cyclization-fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen positions of the isoxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and immunosuppressant properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3,5-Dimethylisoxazole
- 4-Methylisoxazole
- 5-Phenylisoxazole
Uniqueness
N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZENESULFONAMIDE is unique due to the presence of both the isoxazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12N2O5S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O5S/c1-16-9-4-3-8(7-10(9)17-2)19(14,15)13-11-5-6-18-12-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
HWBQUEVTBULJBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NOC=C2)OC |
Origin of Product |
United States |
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